6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-3,6-7,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDORSIRUQBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of nitro compounds followed by cyclization. For instance, the reduction of 6-chloro-4-nitroquinoline can be achieved using catalytic hydrogenation, followed by cyclization to form the desired tetrahydroquinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, nitration, reduction, and cyclization, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
Tetrahydroquinolines can undergo oxidation to form quinoline derivatives. This process typically involves the removal of hydrogen atoms from the saturated ring, resulting in an aromatic quinoline structure. The oxidation can be achieved using various oxidizing agents, such as potassium permanganate or chromium trioxide, under controlled conditions to avoid over-oxidation.
Substitution Reactions
The chlorine atom at the 6-position of 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline can participate in nucleophilic aromatic substitution (SAr) reactions. These reactions involve the replacement of the chlorine atom with a nucleophile, such as an amine or hydroxide ion, under basic conditions. The presence of electron-withdrawing groups can enhance the reactivity of the chlorine atom towards nucleophilic substitution.
Cyclization Reactions
Tetrahydroquinolines can be synthesized through cyclization reactions involving appropriate precursors. For example, a three-component cascade reaction involving an aldehyde, an aniline derivative, and ethyl cyanoacetate can produce highly substituted tetrahydroquinolines. This reaction proceeds through a Knoevenagel condensation followed by aza-Michael and Michael additions .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-1,2,3,4-tetrahydroquinoline | Lacks chlorine; fewer substituents | Antidepressant properties |
| 7-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline | Chlorine at position 7; methyl at position 4 | Antimicrobial activity |
| 5-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline | Bromine instead of chlorine; methyl at position 4 | Anticancer effects |
The presence of chlorine at the 6-position in 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline contributes to its distinct reactivity profile and potential applications in medicinal chemistry.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential
6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline is being investigated for its therapeutic effects in treating neurodegenerative diseases and as an antimicrobial agent. Its ability to modulate neurotransmitter systems makes it a candidate for the treatment of conditions such as Alzheimer's and Parkinson's disease. Studies have shown that it interacts with specific enzymes and receptors, leading to significant pharmacological effects.
Antimalarial Activity
Research indicates that derivatives of this compound exhibit potent antimalarial properties. For instance, structural modifications have led to compounds with low nanomolar activity against Plasmodium falciparum, the parasite responsible for malaria. The relationship between structure and activity has been extensively studied, revealing that chlorine substitution enhances antiplasmodial potency .
Organic Synthesis
Building Block in Organic Chemistry
6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline serves as a crucial intermediate in the synthesis of more complex molecules. It is utilized in constructing diverse compounds with potential therapeutic applications. The compound undergoes various chemical reactions, including oxidation and substitution reactions, allowing chemists to create a wide range of derivatives.
Case Study: Synthesis of Complex Molecules
In one study, researchers successfully synthesized a series of quinoline derivatives using 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline as a starting material. These derivatives were evaluated for their biological activities, demonstrating the compound's utility in generating new pharmacologically active agents .
Biological Research
Enzyme Interaction Studies
The compound is used in biological research to study its effects on various biological systems. It has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs and is essential for understanding drug interactions.
Cancer Research
In cancer studies, 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline has shown promise as an anti-proliferative agent against breast cancer cell lines such as MCF-7. Its interaction with estrogen receptors suggests potential applications in hormone-related cancers .
Material Science
Development of New Materials
The compound is also explored for its potential in developing new materials with unique properties. Its chemical structure allows for the creation of conducting polymers and advanced coatings that could have applications in electronics and nanotechnology .
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivative being studied .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares substituent effects, molecular weights, and inferred applications of 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoline with key analogues:
Key Observations:
- Electron-withdrawing vs.
- Steric effects: The 4-methyl group in the target compound may hinder rotational freedom, affecting molecular conformation and crystal packing, as seen in analogues like (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline, where substituent orientation dictates hydrogen-bonding networks .
Biological Activity
6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline (C10H12ClN) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline features a chlorine atom at the 6th position and a methyl group at the 4th position of the quinoline ring. Its molecular weight is approximately 181.66 g/mol, with a predicted density of 1.106 g/cm³ and a boiling point around 259.1°C.
Antimicrobial Properties
Research indicates that 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline exhibits significant antimicrobial activity. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. Specifically, it has shown potential as an inhibitor of certain bacterial strains.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have demonstrated that tetrahydroquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression . For instance, in vitro assays have shown that derivatives of tetrahydroquinolines can exhibit cytotoxic effects against several cancer cell lines.
Antimalarial Activity
A structure-activity relationship (SAR) study highlighted the potential of related compounds in combating malaria. Although specific data on 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline is limited in this context, its structural analogs have demonstrated promising antimalarial efficacy against Plasmodium falciparum, suggesting that similar activities may be present in this compound as well .
The biological activity of 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline is attributed to its interaction with various biochemical pathways:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Anticancer Mechanism : It is believed to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
- Antimalarial Mechanism : Similar compounds have been shown to target the asexual blood stage of Plasmodium parasites, leading to their death during the trophozoite phase .
Case Studies and Research Findings
Recent studies have provided insight into the biological activities of tetrahydroquinoline derivatives:
- Antimicrobial Efficacy : A study reported that compounds structurally similar to 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline exhibited minimum inhibitory concentrations (MICs) against various bacterial strains ranging from 8 to 32 μg/mL .
- Cytotoxicity Against Cancer Cells : In vitro testing revealed that certain derivatives triggered significant cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range .
- Antiplasmodial Activity : While direct studies on this specific compound are sparse, related compounds have shown EC50 values as low as 21 nM against resistant strains of P. falciparum, indicating a strong potential for antimalarial development .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors or modifications of pre-formed tetrahydroquinoline scaffolds. For example, cyclization of N-benzyl-3-anilinopropanamides under reflux with acetic anhydride can yield tetrahydroquinoline derivatives, though yields vary (28–36%) depending on substituent position and solvent choice . Optimization of temperature, solvent (e.g., dichloromethane), and inert atmospheres is critical to minimize side reactions and oxidation .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline?
- Methodological Answer :
- 1H NMR : Provides structural confirmation by identifying proton environments (e.g., aromatic vs. aliphatic protons) .
- FTIR : Confirms functional groups, such as C-Cl stretching vibrations (~600–800 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and molecular packing, as demonstrated in the analysis of (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .
Q. How do substituent positions (e.g., Cl at C6, methyl at C4) affect the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The chlorine atom at C6 enhances electrophilicity, enabling nucleophilic aromatic substitution with amines or thiols under basic conditions. The methyl group at C4 sterically hinders axial approaches, influencing regioselectivity. Controlled oxidation with KMnO₄ in acidic conditions can yield quinoline derivatives, but over-oxidation must be monitored via TLC .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). To address this:
- Perform dose-response curves across multiple cell lines.
- Use molecular docking to compare binding affinities with target proteins (e.g., NMDA receptors), leveraging structural data from crystallography .
- Validate results with orthogonal assays (e.g., SPR for binding kinetics) .
Q. How can enantioselective synthesis of 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline be achieved, and what catalysts are effective?
- Methodological Answer : Asymmetric transfer hydrogenation of quinoline precursors using chiral catalysts (e.g., Ru(II)-TsDPEN) can yield enantiomerically enriched products. However, existing methods require expensive catalysts and multi-step protocols . Recent advances in organocatalytic approaches (e.g., proline-derived catalysts) show promise for improving enantiomeric excess (ee >90%) .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline?
- Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .
- MD Simulations : Assess membrane permeability and stability in lipid bilayers .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
Methodological Challenges & Contradictions
Q. Why do some synthetic routes for 6-Chloro-4-methyl-1,2,3,4-tetrahydroquinoline yield low regioselectivity, and how can this be mitigated?
- Analysis : Competing pathways (e.g., para vs. ortho substitution) arise from electron-donating/withdrawing effects of substituents. To improve regioselectivity:
- Use directing groups (e.g., -OMe) during cyclization .
- Employ transition-metal catalysts (e.g., Pd/Cu) for C-H activation .
Q. How can conflicting reports on the compound’s enzyme inhibition potency be reconciled?
- Analysis : Variations in assay protocols (e.g., enzyme source, substrate concentration) may explain discrepancies. Standardize assays using recombinant enzymes and include positive controls (e.g., known inhibitors). Cross-validate with isothermal titration calorimetry (ITC) for binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
